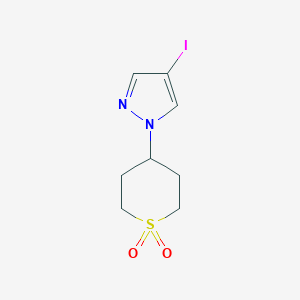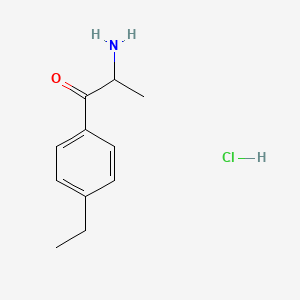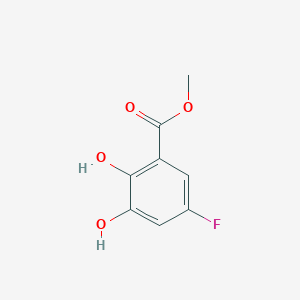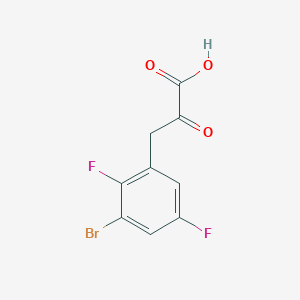![molecular formula C9H5F3N4 B13680591 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13680591.png)
1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. The presence of the trifluoromethyl group and the nitrile group makes this compound particularly interesting for various applications in medicinal chemistry and agrochemistry due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide. This reaction proceeds regioselectively to form the desired product . Industrial production methods often utilize flow reactors to achieve high yields and purity .
Análisis De Reacciones Químicas
1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various metal catalysts for coupling reactions. Major products formed from these reactions include derivatives with different functional groups attached to the pyrazole or pyridine rings .
Aplicaciones Científicas De Investigación
1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown antifungal activity against various phytopathogenic fungi.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound binds to the ubiquinone-binding site of the mitochondrial complex II, interrupting electron transport and energy production in the fungal cells . This leads to the inhibition of fungal growth and proliferation.
Comparación Con Compuestos Similares
Similar compounds to 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile include:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: This compound shares the trifluoromethyl group but lacks the fused pyridine ring.
3-Cyanopyridine: This compound has a nitrile group attached to the pyridine ring but lacks the pyrazole ring and trifluoromethyl group.
The uniqueness of this compound lies in its fused ring structure and the presence of both trifluoromethyl and nitrile groups, which confer distinct chemical properties and biological activities.
Propiedades
Fórmula molecular |
C9H5F3N4 |
|---|---|
Peso molecular |
226.16 g/mol |
Nombre IUPAC |
1-methyl-3-(trifluoromethyl)pyrazolo[3,4-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C9H5F3N4/c1-16-8-6(2-5(3-13)4-14-8)7(15-16)9(10,11)12/h2,4H,1H3 |
Clave InChI |
PXBDWMLRHHOXBR-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=N2)C#N)C(=N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzo[b]thiophen-3-ylmethyl)azetidine](/img/structure/B13680520.png)




![2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one](/img/structure/B13680555.png)
![3-[2-(Benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13680557.png)
![Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13680565.png)

![N-[5-Amino-2-[[2-[Boc-(methyl)amino]ethyl](methyl)amino]-6-methoxy-3-pyridyl]acrylamide](/img/structure/B13680575.png)



![4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline](/img/structure/B13680610.png)
